molecular formula C9H17N3 B11735296 N-butyl-1,3-dimethyl-1H-pyrazol-4-amine

N-butyl-1,3-dimethyl-1H-pyrazol-4-amine

Cat. No.: B11735296
M. Wt: 167.25 g/mol
InChI Key: MPKIFLQTXIOXTJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1,3-dimethyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-chloro-3,5-dinitropyrazole with dimethylformamide (DMF) at elevated temperatures . This reaction proceeds through nucleophilic substitution, followed by cyclization to form the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability. The choice of solvents, catalysts, and purification techniques plays a crucial role in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

N-butyl-1,3-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amine or alkyl derivatives .

Scientific Research Applications

N-butyl-1,3-dimethyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-butyl-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound .

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

N-butyl-1,3-dimethylpyrazol-4-amine

InChI

InChI=1S/C9H17N3/c1-4-5-6-10-9-7-12(3)11-8(9)2/h7,10H,4-6H2,1-3H3

InChI Key

MPKIFLQTXIOXTJ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CN(N=C1C)C

Origin of Product

United States

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